2-Thiomorpholinoacetic acid

Description

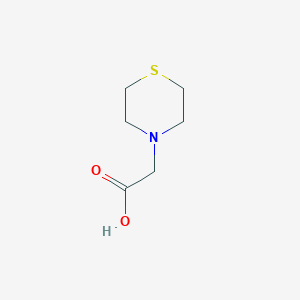

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-thiomorpholin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c8-6(9)5-7-1-3-10-4-2-7/h1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWRBDOBSINDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596464 | |

| Record name | (Thiomorpholin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6007-55-2 | |

| Record name | (Thiomorpholin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 2-Thiomorpholinoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-Thiomorpholinoacetic acid, also known as Thiomorpholin-4-ylacetic acid. The information is curated for professionals in the fields of chemical research and drug development.

Core Chemical Properties

This compound (CAS No. 6007-55-2) is a heterocyclic compound incorporating a thiomorpholine ring N-substituted with an acetic acid moiety. The sulfur atom in the thiomorpholine ring imparts distinct chemical characteristics compared to its oxo-analogue, morpholinoacetic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂S | - |

| Molecular Weight | 161.22 g/mol | |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| CAS Number | 6007-55-2 | - |

Synthesis and Experimental Protocols

A plausible synthetic route would involve the N-alkylation of thiomorpholine with a haloacetic acid or its ester derivative.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

General Experimental Protocol (Adapted from related syntheses):

-

N-Alkylation: To a solution of thiomorpholine in a suitable aprotic solvent (e.g., acetonitrile or DMF), an equimolar amount of a haloacetic acid ester (e.g., ethyl bromoacetate) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) are added. The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification of Ester Intermediate: The reaction mixture is filtered to remove inorganic salts. The solvent is removed under reduced pressure. The resulting crude ester is then purified, for example, by column chromatography on silica gel.

-

Hydrolysis: The purified ethyl 2-thiomorpholinoacetate is subjected to hydrolysis. This can be achieved by heating with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Isolation of the Final Product: After hydrolysis, the pH of the solution is adjusted to the isoelectric point of the amino acid to precipitate the product. The solid is then collected by filtration, washed with a cold solvent (e.g., water or ethanol), and dried under vacuum to yield this compound.

Spectral Data

Specific spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: Signals corresponding to the protons of the acetic acid methylene group and the two distinct sets of methylene protons on the thiomorpholine ring.

-

¹³C NMR: Resonances for the carbonyl carbon of the carboxylic acid, the methylene carbon of the acetic acid moiety, and the four carbon atoms of the thiomorpholine ring.

-

IR Spectroscopy: Characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, as well as C-N and C-S stretching vibrations.

-

Mass Spectrometry: The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to its molecular weight.

Biological Activity and Potential Applications in Drug Development

While direct studies on the biological activity of this compound are limited, the thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.

Derivatives of thiomorpholine have been reported to exhibit a wide range of pharmacological activities, including:

-

Antioxidant and Hypolipidemic Activity: Certain N-substituted thiomorpholine derivatives have been shown to possess antioxidant properties and the ability to lower cholesterol and triglyceride levels.

-

Antitubercular and Antibacterial Activity: The thiomorpholine nucleus is a component of some compounds with demonstrated activity against Mycobacterium tuberculosis and other bacteria.

-

Anticancer Properties: Various thiomorpholine-containing molecules have been investigated for their potential as anticancer agents.

The presence of the carboxylic acid group in this compound could serve as a handle for further chemical modification, allowing for its incorporation into larger molecules as a linker or a pharmacophoric element. Its potential to modulate solubility and pharmacokinetic properties makes it an interesting building block for drug design.

Logical Relationship of Thiomorpholine in Drug Discovery:

Caption: Role of this compound in drug design.

Given the established biological significance of the thiomorpholine core, this compound represents a valuable, yet under-explored, molecule for the development of novel therapeutic agents. Further research is warranted to fully elucidate its chemical and biological properties.

In-Depth Technical Guide: 2-Thiomorpholinoacetic Acid

CAS Number: 6007-55-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Thiomorpholinoacetic acid, also known as Thiomorpholin-4-ylacetic acid. Due to the limited availability of published experimental data for this specific compound, this document combines confirmed foundational data with a plausible, chemically sound synthesis protocol derived from analogous reactions. It also contextualizes the compound's potential utility by summarizing the known biological activities of the broader thiomorpholine chemical class.

Core Compound Properties

This compound is a heterocyclic compound featuring a thiomorpholine ring N-substituted with an acetic acid moiety. Its structure suggests potential utility as a chemical building block in medicinal chemistry and materials science. While detailed experimental physical properties are not widely published, its fundamental identifiers are well-established.

Quantitative Data Summary

The core quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 6007-55-2 | [1][2][3][4] |

| Molecular Formula | C₆H₁₁NO₂S | [2][4] |

| Molecular Weight | 161.22 g/mol | [4] |

| Synonyms | 4-Thiomorpholine acetic acid, Thiomorpholin-4-ylacetic acid | [2] |

Note: Experimental data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature.

Synthesis Protocol

Experimental Workflow Diagram

The logical flow of the proposed synthesis is outlined below.

Caption: Proposed two-step synthesis workflow for this compound.

Detailed Methodology

Objective: To synthesize this compound via N-alkylation of thiomorpholine followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-thiomorpholinoacetate

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiomorpholine (1.0 eq.), anhydrous acetonitrile or DMF (solvent), and triethylamine (1.1 eq.) as a base.

-

Addition of Alkylating Agent: While stirring the solution at room temperature, add ethyl 2-bromoacetate (1.05 eq.) dropwise over 15 minutes.

-

Reaction: Heat the mixture to 50-60°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, Ethyl 2-thiomorpholinoacetate. This intermediate may be purified further by column chromatography if necessary.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the crude Ethyl 2-thiomorpholinoacetate from Step 1 in a mixture of ethanol and water (e.g., 3:1 ratio).

-

Hydrolysis: Add sodium hydroxide (1.5 eq.) to the solution and stir the mixture at room temperature or gentle heat (40°C) for 2-4 hours, monitoring by TLC until the starting ester is consumed.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of cold 1M hydrochloric acid. A precipitate may form upon acidification.

-

Isolation: If a solid precipitates, collect the product by vacuum filtration, wash with cold water, and dry. If no solid forms, extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization.

Biological Activity and Applications in Drug Development

While no specific biological data or signaling pathway involvements have been published for this compound itself, the thiomorpholine scaffold is a privileged structure in medicinal chemistry. Its derivatives are known to possess a wide range of biological activities. Professionals in drug development can consider this compound as a versatile building block for synthesizing novel therapeutic agents.

Known Activities of Thiomorpholine Derivatives

-

Enzyme Inhibition: Thiomorpholine-containing compounds have been investigated as inhibitors for various enzymes. Notably, they have been designed as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are a class of drugs used to treat type 2 diabetes.

-

Antioxidant and Hypolipidemic Activity: Certain N-substituted thiomorpholine derivatives have been shown to inhibit lipid peroxidation and reduce plasma levels of triglycerides and cholesterol in preclinical models.

-

Other Therapeutic Areas: The thiomorpholine scaffold is present in molecules investigated for antitubercular, antiprotozoal, antimalarial, and anticancer activities.

The presence of the carboxylic acid group in this compound provides a convenient handle for further chemical modification, such as amide bond formation, allowing for its incorporation into larger, more complex molecules targeting these disease areas.

Logical Relationship Diagram

The diagram below illustrates the relationship between the core scaffold, its derivatization, and potential therapeutic outcomes.

Caption: Role of this compound as a precursor to bioactive compounds.

References

An In-depth Technical Guide to the Molecular Structure of 2-Thiomorpholinoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Thiomorpholinoacetic acid, also known as thiomorpholine-4-acetic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on the compound's chemical characteristics and methodologies for its preparation and analysis.

Molecular Structure and Properties

This compound is a derivative of thiomorpholine, a heterocyclic compound containing both sulfur and nitrogen atoms. The acetic acid moiety is attached to the nitrogen atom of the thiomorpholine ring.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | 2-(thiomorpholin-4-yl)acetic acid |

| Synonyms | Thiomorpholine-4-acetic acid, N-(Carboxymethyl)thiomorpholine |

| CAS Number | 6007-55-2 |

| Molecular Formula | C₆H₁₁NO₂S |

| Molecular Weight | 161.22 g/mol |

| SMILES | C1CSCCN1CC(=O)O |

| InChI Key | VIWZVFVJPXTXPA-UHFFFAOYSA-N |

Synthesis

A common and effective method for the synthesis of this compound is the N-alkylation of thiomorpholine with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base.

Representative Experimental Protocol: Synthesis via N-alkylation

Objective: To synthesize this compound by reacting thiomorpholine with chloroacetic acid.

Materials:

-

Thiomorpholine

-

Chloroacetic acid

-

Sodium carbonate (or another suitable base)

-

Acetone (or another suitable solvent)

-

Distilled water

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve thiomorpholine and an equimolar amount of sodium carbonate in acetone.

-

Slowly add a solution of chloroacetic acid in acetone to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude sodium salt of the product.

-

Dissolve the crude salt in water and acidify the solution with hydrochloric acid to a pH of approximately 2-3.

-

The precipitated product, this compound, is then collected by filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely available in public databases. However, based on its structure and data from related compounds, the following spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₂- (acetic acid) | ~3.2 (s, 2H) | ~58 |

| -N-CH₂- (ring) | ~2.8 - 3.0 (m, 4H) | ~55 |

| -S-CH₂- (ring) | ~2.6 - 2.8 (m, 4H) | ~28 |

| -COOH | ~10-12 (br s, 1H) | ~175 |

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C-H (Aliphatic) | Stretching | 2950-2850 |

| C=O (Carboxylic Acid) | Stretching | 1730-1700 |

| C-N | Stretching | 1200-1020 |

| C-S | Stretching | 700-600 |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Expected m/z | Fragment |

| Electrospray (ESI+) | 162.0583 | [M+H]⁺ |

| Electrospray (ESI-) | 160.0427 | [M-H]⁻ |

Biological Activity and Potential Applications

While specific biological activities of this compound are not extensively documented, the thiomorpholine scaffold is present in a variety of biologically active molecules. Thiomorpholine derivatives have been reported to exhibit a wide range of pharmacological properties, including antioxidant and hypolipidemic activities. The incorporation of the acetic acid moiety may modulate the pharmacokinetic and pharmacodynamic properties of the parent thiomorpholine ring, making it a subject of interest for further investigation in drug discovery.

Workflow and Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

An In-depth Technical Guide to the Synthesis of 2-Thiomorpholinoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-thiomorpholinoacetic acid, a valuable building block in medicinal chemistry and drug development. The methodologies presented are based on established synthetic transformations and offer a practical approach for the preparation of this target molecule. This document includes detailed experimental protocols, quantitative data summaries, and a visual representation of the synthetic route.

Synthesis Pathway Overview

The most direct and widely applicable method for the synthesis of this compound involves a two-step process:

-

N-Alkylation of Thiomorpholine: This initial step involves the reaction of thiomorpholine with an ethyl haloacetate, typically ethyl chloroacetate, under basic conditions. This reaction forms the intermediate, ethyl 2-thiomorpholinoacetate.

-

Hydrolysis of the Ester: The ethyl ester intermediate is then hydrolyzed to the corresponding carboxylic acid, yielding the final product, this compound.

This pathway is efficient and utilizes readily available starting materials.

Visualizing the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Ethyl 2-thiomorpholinoacetate

This procedure details the N-alkylation of thiomorpholine with ethyl chloroacetate.

Method A: Using Potassium Carbonate in Acetone

-

Materials:

-

Thiomorpholine

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry acetone

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a solution of thiomorpholine (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

-

To this stirred suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-thiomorpholinoacetate. The crude product can be purified by vacuum distillation or column chromatography.

-

Method B: Using Triethylamine in Benzene

-

Materials:

-

Thiomorpholine

-

Ethyl chloroacetate

-

Triethylamine (Et₃N)

-

Benzene (or a suitable alternative solvent like toluene)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a round-bottom flask, dissolve thiomorpholine (1.0 eq) and triethylamine (1.2 eq) in benzene.

-

Add ethyl chloroacetate (1.1 eq) to the solution.

-

Heat the mixture to reflux for 6-8 hours.

-

After cooling, the triethylammonium chloride salt will precipitate. Filter the salt and wash it with a small amount of benzene.

-

Wash the organic filtrate with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product. Purify as described in Method A.

-

Step 2: Synthesis of this compound (Hydrolysis)

This section describes the hydrolysis of the intermediate ester to the final carboxylic acid.

Method A: Basic Hydrolysis

-

Materials:

-

Ethyl 2-thiomorpholinoacetate

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol or methanol

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

Dissolve ethyl 2-thiomorpholinoacetate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (1.5 - 2.0 eq) in water.

-

Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to a pH of approximately 2-3.

-

The product, this compound, will precipitate out of the solution. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

-

Method B: Acidic Hydrolysis

-

Materials:

-

Ethyl 2-thiomorpholinoacetate

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a solution of ethyl 2-thiomorpholinoacetate (1.0 eq) in water, add concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture. The product may crystallize out as the hydrochloride salt.

-

To obtain the free acid, neutralize the solution with a base (e.g., sodium bicarbonate) to the isoelectric point, at which the product will precipitate.

-

Filter the solid, wash with cold water, and dry.

-

Quantitative Data

The following table summarizes representative yields for the synthesis of analogous N-substituted amino acid esters and their subsequent hydrolysis. Actual yields for the synthesis of this compound may vary depending on the specific reaction conditions and purification methods employed.

| Step | Reaction | Reactants | Base/Catalyst | Solvent | Yield (%) | Reference |

| 1. N-Alkylation | N-Alkylation of a secondary amine | Pyridone derivative, Ethyl chloroacetate | K₂CO₃ | Acetone | 96 | |

| 1. N-Alkylation | N-Alkylation of Morpholine | Morpholine, Ethyl chloroacetate | Triethylamine | Benzene | High | [1] |

| 2. Hydrolysis | Alkaline Hydrolysis of an Ester | Ethyl Acetate, NaOH | - | Water | High | [2] |

Logical Workflow for Synthesis and Purification

The following diagram outlines the logical workflow from starting materials to the purified final product.

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and scale requirements. Standard laboratory safety precautions should be followed at all times.

References

The Thiomorpholine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its conformational flexibility, allow for its successful integration into a wide array of biologically active molecules.[1] The substitution of morpholine's oxygen with a sulfur atom modifies the ring's lipophilicity, size, and metabolic stability, providing medicinal chemists with a versatile tool for drug design.[1] This guide provides a comprehensive overview of the synthesis, diverse biological activities, and therapeutic applications of thiomorpholine-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Diverse Biological Activities of Thiomorpholine Derivatives

Thiomorpholine derivatives have demonstrated a remarkable spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics against a range of diseases.[3] These activities include anticancer, antibacterial, antitubercular, antioxidant, hypolipidemic, and antidiabetic properties.[3][4]

Anticancer Activity

Thiomorpholine-based compounds have shown significant potential as anticancer agents, often by inhibiting key signaling pathways involved in cancer cell proliferation and survival.[1][5] One of the most critical pathways implicated in many cancers is the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway, and several thiomorpholine derivatives have been identified as inhibitors of this cascade.[1]

Antibacterial and Antitubercular Activities

The thiomorpholine scaffold is a key component of several potent antibacterial agents.[6] Notably, Sutezolid (PNU-100480), an oxazolidinone antibiotic containing a thiomorpholine moiety, has been investigated for the treatment of tuberculosis.[1] Structure-activity relationship (SAR) studies on C-5 amide analogues of S-oxide and S,S-dioxide thiomorpholine oxazolidinones have identified novel leads with significant in vitro potency against Gram-positive bacteria.[3] These studies suggest a preference for small, lipophilic C-5 groups.[3]

Furthermore, certain thiomorpholine derivatives have shown promising activity against Mycobacterium tuberculosis. For instance, some 2-(thiophen-2-yl) dihydroquinolines coupled with a thiomorpholine moiety have exhibited potent antitubercular activity with Minimum Inhibitory Concentration (MIC) values as low as 1.56 µg/mL.[7][8]

Antidiabetic Activity: DPP-IV Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a crucial enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for type 2 diabetes.[1] Several thiomorpholine-containing compounds have been identified as potent and selective DPP-IV inhibitors.[3][9] For example, a series of thiomorpholine-bearing compounds derived from L-amino acids have demonstrated significant in vitro inhibition of DPP-IV, with IC50 values in the low micromolar range.[3]

Antioxidant and Hypolipidemic Activities

Certain thiomorpholine derivatives have been investigated for their ability to combat oxidative stress and dyslipidemia.[1][5] Some have been shown to inhibit lipid peroxidation and reduce levels of total cholesterol and triglycerides in preclinical models.[1][10][11] For instance, one of the most active compounds was found to decrease triglyceride, total cholesterol, and low-density lipoprotein levels in the plasma of hyperlipidemic rats by 80%, 78%, and 76%, respectively.[10][11]

Quantitative Data Summary

The following tables summarize the reported biological activities of selected thiomorpholine-containing compounds.

Table 1: Anticancer and Antioxidant Activity of Thiomorpholine Derivatives

| Compound Class | Target/Assay | Cell Line/Method | IC50 | Reference |

| N-azole substituted thiomorpholine dioxide | Cytotoxicity | A549 | 10.1 µM | [12] |

| N-azole substituted thiomorpholine dioxide | Cytotoxicity | HeLa | 30.0 µM | [12] |

| Biphenyl-thiomorpholine | Lipid Peroxidation | Microsomal membrane lipids | 7.5 µM | [3] |

| Thiomorpholine-1,1-dioxide derived 1,2,3-triazoles | Cytotoxicity | MCF-7 | Comparable to Cisplatin | [13] |

| Thiomorpholine-1,1-dioxide derived 1,2,3-triazoles | Cytotoxicity | HeLa | Excellent activity | [13] |

Table 2: Antimicrobial and Antidiabetic Activity of Thiomorpholine Derivatives

| Compound Class | Target Organism/Enzyme | Assay | MIC/IC50 | Reference |

| 2-(thiophen-2-yl) dihydroquinolines | Mycobacterium tuberculosis H37Rv | MIC | 1.56 µg/mL | [7][8] |

| Phenylthiomorpholine | Dipeptidyl peptidase-IV (DPP-IV) | Enzyme Inhibition | 3.40 - 6.93 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of thiomorpholine derivatives.

General Synthesis of N-Substituted Thiomorpholine Derivatives

A common method for the synthesis of N-substituted thiomorpholines involves the reaction of thiomorpholine with a suitable electrophile.[8]

Materials:

-

Thiomorpholine

-

Appropriate electrophile (e.g., alkyl halide, acyl chloride)

-

Base (e.g., triethylamine, potassium carbonate)

-

Solvent (e.g., acetonitrile, dimethylformamide)

Procedure:

-

Dissolve thiomorpholine (1.0 equivalent) in a suitable solvent.

-

Add a base (1.2-2.0 equivalents) to the solution.

-

Add the desired electrophile (1.1 equivalents) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or an elevated temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by filtration to remove salts, followed by evaporation of the solvent.

-

The crude product is then purified, typically by column chromatography on silica gel.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Thiomorpholine test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Cell Treatment: Treat the cells with various concentrations of the thiomorpholine compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[1][15]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Test

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17] The broth microdilution method is a common technique for determining MIC values.[16]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton broth (or other suitable growth medium)

-

Thiomorpholine test compounds

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Serial Dilution: Prepare serial twofold dilutions of the thiomorpholine compounds in the broth medium directly in the wells of a 96-well plate.[18]

-

Inoculation: Inoculate each well with a standardized bacterial suspension.[16]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[16]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[17][19]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[10][20]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)

-

Thiomorpholine test compounds

-

Positive control (e.g., ascorbic acid)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compounds and the positive control in a suitable solvent.[10]

-

Reaction Mixture: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature for a set time (e.g., 30 minutes).[10][21]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[10]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

DPP-IV Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.[9][22][23]

Materials:

-

Recombinant human DPP-IV enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., HEPES buffer)

-

Thiomorpholine test compounds

-

Fluorometric microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, the DPP-IV enzyme, and the test compound at various concentrations.[22]

-

Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[24]

-

Data Analysis: Calculate the percentage of DPP-IV inhibition and determine the IC50 value for each compound.

Conclusion

The thiomorpholine scaffold continues to be a highly valuable and versatile core in the field of medicinal chemistry. The diverse range of biological activities exhibited by its derivatives underscores its potential for the development of novel therapeutic agents for a multitude of diseases. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and scientists in their efforts to design, synthesize, and evaluate new thiomorpholine-based compounds with improved efficacy and safety profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of next-generation drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchhub.com [researchhub.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. apec.org [apec.org]

- 18. emedicine.medscape.com [emedicine.medscape.com]

- 19. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 20. researchgate.net [researchgate.net]

- 21. marinebiology.pt [marinebiology.pt]

- 22. diabetesjournals.org [diabetesjournals.org]

- 23. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Thiomorpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular frameworks that offer a blend of desirable physicochemical properties and potent biological activity is perpetual. Among the pantheon of heterocyclic scaffolds, thiomorpholine, a six-membered saturated ring bearing a sulfur and a nitrogen atom, has carved a significant niche.[1] Initially explored as a bioisosteric replacement for the well-established morpholine ring, thiomorpholine has emerged as a "privileged scaffold" in its own right, underpinning the development of a diverse array of therapeutic agents.[1][2] Its unique ability to modulate lipophilicity, metabolic stability, and engage in specific interactions with biological targets has propelled its derivatives into various stages of drug discovery and development, from early-stage research to clinical trials.[1][3] This in-depth technical guide provides a comprehensive overview of the discovery and history of thiomorpholine derivatives, detailing their synthesis, key applications in drug development with a focus on quantitative data, and the signaling pathways they modulate.

A Historical Perspective: From a Chemical Curiosity to a Cornerstone of Medicinal Chemistry

The journey of thiomorpholine from a simple heterocyclic compound to a cornerstone of modern medicinal chemistry has been a gradual yet significant one. While early mentions of thiomorpholine and its simple derivatives can be found in the chemical literature from the mid-20th century, its systematic exploration in drug discovery is a more recent phenomenon.

Early Synthesis and Discovery: The foundational synthesis of the thiomorpholine ring was established through various classical organic chemistry reactions. One of the earliest and most straightforward methods involves the reaction of di(2-chloroethyl)amine with a sulfide source.[4] Another common approach has been the reaction of cysteamine with vinyl chloride.[5] These early synthetic routes, while effective, often required harsh reaction conditions. More contemporary methods, such as the telescoped photochemical thiol-ene/cyclization sequence, have been developed to provide more efficient and scalable access to the thiomorpholine core.[4]

The Rise in Medicinal Chemistry: The true potential of thiomorpholine in drug design began to be recognized with the increasing understanding of the importance of physicochemical properties in determining a drug's pharmacokinetic and pharmacodynamic profile. The substitution of the oxygen atom in morpholine with sulfur was found to increase lipophilicity, a property that can enhance cell membrane permeability and target engagement.[1] This seemingly simple atomic substitution also introduces a site for metabolic oxidation (to the sulfoxide and sulfone), offering a handle to fine-tune the metabolic stability of drug candidates.[1]

A pivotal moment in the history of thiomorpholine derivatives was the discovery of their potent antitubercular activity. This culminated in the development of Sutezolid (PNU-100480) , a thiomorpholine analog of the oxazolidinone antibiotic Linezolid.[1] Sutezolid demonstrated superior activity against Mycobacterium tuberculosis in preclinical models, validating the potential of the thiomorpholine scaffold in addressing critical unmet medical needs.[1] Following this success, the thiomorpholine moiety was incorporated into a wide range of other therapeutic agents, including kinase inhibitors for cancer therapy and dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[3][6]

Key Therapeutic Applications and Quantitative Data

The versatility of the thiomorpholine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. This section summarizes the key therapeutic areas where thiomorpholine derivatives have made a significant impact, supported by quantitative data.

Antitubercular Agents

The development of Sutezolid marked a significant advancement in the fight against tuberculosis. The thiomorpholine ring in Sutezolid is a key contributor to its enhanced potency.

| Compound | Target Organism | MIC (μg/mL) | Reference |

| Sutezolid (PNU-100480) | Mycobacterium tuberculosis H37Rv | 0.06 - 0.25 | [1] |

| Linezolid | Mycobacterium tuberculosis H37Rv | 0.25 - 1.0 | [1] |

| Thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolines (7f, 7p) | Mycobacterium tuberculosis H37Rv | 1.56 | [7] |

Kinase Inhibitors (PI3K/Akt/mTOR Pathway)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9] The morpholine ring is a common feature in many PI3K inhibitors, and its thio-analog has been successfully employed to develop novel and potent inhibitors.[9][10]

| Compound | Target Isoform | IC50 (nM) | Reference |

| ZSTK474 (analog with morpholine) | PI3Kα | 5.0 | [11] |

| ZSTK474 analog (6a, ethanolamine replacement) | PI3Kα | 9.9 | [11] |

| ZSTK474 analog (6b, diethanolamine replacement) | PI3Kα | 3.7 | [11] |

| PF-04979064 (tricyclic thiomorpholine derivative) | PI3Kα | 0.130 | [12] |

| PF-04979064 (tricyclic thiomorpholine derivative) | mTOR | 4.51 | [12] |

| Dimorpholinopyrimidine-5-carbonitrile (17p) | PI3Kα | 31.8 ± 4.1 | [13] |

| Dimorpholinopyrimidine-5-carbonitrile (17p) | PI3Kδ | 15.4 ± 1.9 | [13] |

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a key enzyme in glucose homeostasis, and its inhibition is an established therapeutic strategy for type 2 diabetes.[6] Several thiomorpholine-containing compounds have been identified as potent DPP-IV inhibitors.

| Compound | IC50 (µmol/L) | Reference |

| Thiomorpholine-bearing compound 16a | 6.93 | [6] |

| Thiomorpholine-bearing compound 16b | 6.29 | [6] |

| Thiomorpholine-bearing compound 16c | 3.40 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of thiomorpholine derivatives.

Synthesis of 4-(4-Nitrophenyl)thiomorpholine

This protocol describes a common method for the synthesis of a key intermediate used in the preparation of various thiomorpholine-containing compounds.[14]

Materials:

-

Thiomorpholine

-

4-Fluoronitrobenzene

-

Triethylamine (TEA)

-

Acetonitrile

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

In a 50 mL flask equipped with a reflux condenser, combine thiomorpholine (1 mL, 10 mmol) and triethylamine (7 mL, 50 mmol).

-

Add a solution of 4-fluoronitrobenzene (10 mmol) dissolved in 15 mL of acetonitrile to the flask.

-

Stir the reaction mixture and heat to 85 °C for 12 hours.

-

After cooling to room temperature, add 50 mL of deionized water to the reaction mixture.

-

Extract the aqueous mixture with ethyl acetate (3 x 60 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the product, 4-(4-nitrophenyl)thiomorpholine.

Synthesis of Sutezolid (PNU-100480)

The synthesis of Sutezolid involves a multi-step process, a general outline of which is provided below, based on reported methods.[9]

Step 1: Formation of the Oxazolidinone Ring An asymmetric synthesis approach is employed to generate the (S)-5-(aminomethyl)-3-(3-fluoro-4-nitrophenyl)oxazolidin-2-one intermediate. This often starts from a chiral pool material.

Step 2: Introduction of the Thiomorpholine Moiety The nitro group on the phenyl ring of the oxazolidinone intermediate is reduced to an amine. This is followed by a nucleophilic aromatic substitution reaction with a suitable thiomorpholine precursor to install the thiomorpholine ring.

Step 3: Acylation The final step involves the acylation of the aminomethyl side chain of the oxazolidinone to yield Sutezolid.

In Vitro PI3K Alpha Enzymatic Assay

This protocol outlines a typical biochemical assay to determine the inhibitory activity of a compound against the PI3Kα isoform.[15][16][17][18][19][20][21][22]

Materials:

-

Recombinant human PI3Kα enzyme

-

Lipid substrate (e.g., PIP2)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 0.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a mixture of the PI3Kα enzyme and the lipid substrate in assay buffer.

-

Add 4 µL of the enzyme/lipid mixture to each well.

-

Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Thiomorpholine derivatives exert their therapeutic effects by modulating the activity of key signaling pathways. This section provides a visual representation of the PI3K/Akt/mTOR pathway and a workflow for a typical in vitro screening process.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiomorpholine-based PI3K inhibitors.

Caption: A generalized experimental workflow for the screening and development of thiomorpholine-based drug candidates.

Conclusion

The journey of thiomorpholine from a simple heterocyclic entity to a privileged scaffold in medicinal chemistry is a testament to the power of subtle structural modifications in drug design. Its unique physicochemical properties have enabled the development of a diverse pipeline of therapeutic candidates targeting a range of diseases. The successful application of thiomorpholine derivatives in antitubercular and anticancer research underscores their significant therapeutic potential. As our understanding of disease biology deepens and synthetic methodologies evolve, the thiomorpholine scaffold is poised to remain a valuable and versatile tool for the creation of next-generation medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thiomorpholine - Wikipedia [en.wikipedia.org]

- 6. jchemrev.com [jchemrev.com]

- 7. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. promega.de [promega.de]

- 17. PI3K (p110α/p85α) Protocol [promega.kr]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

- 19. merckmillipore.com [merckmillipore.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Physicochemical Characteristics of N-Substituted Thiomorpholines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomorpholine, a sulfur-containing saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique stereoelectronic properties, including its role as a hydrogen bond acceptor and its conformational flexibility, have led to its incorporation into a diverse array of biologically active molecules. The substitution of the nitrogen atom (N-substitution) within the thiomorpholine ring is a key strategy for modulating the physicochemical and pharmacological properties of these compounds, making a thorough understanding of these characteristics essential for rational drug design and development.[1]

This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-substituted thiomorpholines. It includes structured data for comparison, detailed experimental protocols for key synthetic and analytical procedures, and visualizations of relevant pathways and workflows to support researchers in this field.

Physicochemical Data of Thiomorpholine and Derivatives

The physicochemical properties of N-substituted thiomorpholines are significantly influenced by the nature of the substituent at the nitrogen atom. While the parent thiomorpholine is a water-miscible liquid, N-substitution, particularly with lipophilic groups, can drastically alter properties such as solubility, lipophilicity (logP/logD), basicity (pKa), and melting point.[2][3]

Table 1: Physicochemical Properties of Thiomorpholine

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉NS | [4] |

| Molecular Weight | 103.19 g/mol | [4] |

| Boiling Point | 169 °C | [4] |

| Density | 1.026 g/mL at 25 °C | [4] |

| pKa (basic) | 9.0 | [3] |

| Water Solubility | Miscible | [4] |

Table 2: Physicochemical Data for Exemplary N-Substituted Thiomorpholine Derivatives

| Compound | N-Substituent | Melting Point (°C) | logP (Calculated) | pKa (Predicted) | Aqueous Solubility | Reference(s) |

| Thiomorpholine | -H | N/A (liquid) | -0.3 | 9.0 | Miscible | [3][4] |

| 4-(4-Nitrophenyl)thiomorpholine | 4-Nitrophenyl | 142 | 2.3 | 1.2 (acidic nitro group) | Low | [5] |

| 4-Benzoylthiomorpholine | Benzoyl | 98-100 | 1.8 | N/A | Low | General knowledge |

| Thiomorpholine-3-carboxylic acid | -H (with 3-carboxy) | 270-278 | -1.1 | 2.3 (acidic), 8.5 (basic) | Soluble | [6] |

Experimental Protocols

Synthesis of N-Substituted Thiomorpholines

A general and robust method for the N-substitution of thiomorpholine involves the reaction of the parent heterocycle with an appropriate electrophile, such as an alkyl halide, acyl chloride, or aryl halide, typically in the presence of a base.[7]

General Protocol for N-Acylation: Synthesis of 4-Benzoylthiomorpholine

This protocol describes the synthesis of 4-benzoylthiomorpholine via the acylation of thiomorpholine with benzoyl chloride.

Materials:

-

Thiomorpholine

-

Benzoyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve thiomorpholine (1.0 eq) in dichloromethane.

-

Add triethylamine (1.1 eq) to the solution and cool the mixture in an ice bath.

-

Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 4-benzoylthiomorpholine.

Synthesis of an N-Aryl Derivative: 4-(4-Nitrophenyl)thiomorpholine

This procedure is adapted from the synthesis of 4-(4-nitrophenyl)thiomorpholine.[5]

Materials:

-

Thiomorpholine

-

4-Fluoronitrobenzene

-

Triethylamine

-

Acetonitrile

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a 50 mL flask equipped with a reflux condenser, combine thiomorpholine (10 mmol) and triethylamine (50 mmol).

-

Add a solution of 4-fluoronitrobenzene (10 mmol) in 15 mL of acetonitrile.[5]

-

Stir the reaction mixture and heat to 85 °C for 12 hours.[5]

-

After cooling to room temperature, add 50 mL of deionized water.[5]

-

Extract the aqueous mixture with ethyl acetate (3 x 60 mL).[5]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the product.[5]

Determination of Physicochemical Properties

The following are generalized workflows for determining key physicochemical parameters.

Workflow for Experimental Determination of Physicochemical Properties

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.

-

Add an excess amount of the solid N-substituted thiomorpholine derivative to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Protocol for Determining Lipophilicity (logP/logD) by Shake-Flask Method

-

Prepare a solution of the N-substituted thiomorpholine derivative in the solvent in which it is more soluble (either n-octanol or a buffered aqueous solution).

-

Add an equal volume of the second, immiscible solvent to a separatory funnel.

-

Shake the funnel for a set period to allow for partitioning of the compound between the two phases.

-

Allow the layers to separate completely.

-

Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P or D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP or logD is the logarithm of this value.

Role in Signaling Pathways: PI3K/Akt/mTOR Inhibition

N-substituted thiomorpholines have gained significant attention as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[7] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] The morpholine and thiomorpholine moieties are often incorporated into PI3K inhibitors to interact with the hinge region of the kinase domain, while the N-substituent can be modified to achieve potency and selectivity for different PI3K isoforms.[8]

Conclusion

The physicochemical characteristics of N-substituted thiomorpholines are pivotal to their function as versatile scaffolds in drug discovery. The ability to systematically modify the N-substituent allows for the fine-tuning of properties such as solubility, lipophilicity, and target engagement. This guide provides a foundational framework for understanding and evaluating these critical parameters, offering standardized protocols and contextualizing their importance in the development of novel therapeutics, particularly in the realm of kinase inhibition. A thorough experimental characterization of each new derivative remains a crucial step in advancing these promising compounds through the drug discovery pipeline.

References

- 1. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 20960-92-3 CAS MSDS (Thiomorpholine-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Thiomorpholinoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Thiomorpholinoacetic acid. These predictions are derived from the known spectral properties of molecules containing the morpholine and thio-carboxylic acid functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton is often broad and may exchange with D₂O. Its chemical shift is highly dependent on solvent and concentration. |

| ~3.7 - 3.9 | Triplet | 4H | O-CH₂ (Morpholine) | Protons on the carbons adjacent to the oxygen atom in the morpholine ring. |

| ~3.3 - 3.5 | Singlet | 2H | S-CH₂-COOH | Protons on the methylene group adjacent to the sulfur and the carboxyl group. |

| ~2.7 - 2.9 | Triplet | 4H | N-CH₂ (Morpholine) | Protons on the carbons adjacent to the nitrogen atom in the morpholine ring. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~170-180 | -C=O | The carbonyl carbon of the carboxylic acid. |

| ~66-68 | O-CH₂ (Morpholine) | Carbons adjacent to the oxygen in the morpholine ring. |

| ~53-55 | N-CH₂ (Morpholine) | Carbons adjacent to the nitrogen in the morpholine ring. |

| ~35-40 | S-CH₂ | Carbon of the methylene group attached to sulfur. |

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2500-3300 | O-H stretch | Carboxylic Acid | Broad |

| 2850-3000 | C-H stretch | Aliphatic | Medium-Strong |

| ~1700 | C=O stretch | Carboxylic Acid | Strong |

| 1115-1130 | C-O-C stretch | Ether (Morpholine) | Strong |

| 2550-2680 | S-H stretch | Thiol (if tautomer exists) | Weak (often absent) |

Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained via Electron Impact (EI) or Electrospray Ionization (ESI), would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Fragment Lost | Resulting Ion | Notes |

| M⁺ | - | Molecular Ion | The peak corresponding to the intact molecule's mass. |

| M - 45 | -COOH | [M-COOH]⁺ | A common fragmentation for carboxylic acids, representing the loss of the carboxyl group.[1] |

| M - 17 | -OH | [M-OH]⁺ | Loss of a hydroxyl radical is another characteristic fragmentation pathway for carboxylic acids.[1][2] |

| Varies | Morpholine Ring Fragments | Various | Cleavage within the morpholine ring can lead to several smaller fragment ions. |

General Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and desired resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300-500 MHz). Standard pulse sequences are typically used.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). This is often the simplest method.

-

KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or clean ATR crystal/salt plates) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or a water/organic mixture). The concentration will depend on the ionization technique and instrument sensitivity.

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for a molecule like this include:

-

Electrospray Ionization (ESI): Suitable for polar molecules; produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.

-

Electron Impact (EI): A higher-energy method that causes extensive fragmentation, providing structural information.[3]

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z. High-resolution mass spectrometry can be used to determine the elemental formula of the molecule and its fragments.[3]

General Workflow for Spectroscopic Analysis

The logical process for characterizing a newly synthesized compound involves a systematic workflow that integrates various spectroscopic techniques to elucidate its structure.[4][5][6]

Caption: General workflow for the structural elucidation of a chemical compound using spectroscopic methods.

References

- 1. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 2. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 2-Thiomorpholinoacetic Acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 2-Thiomorpholinoacetic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this document presents solubility information for structurally related morpholine derivatives to offer valuable insights. Furthermore, it details comprehensive experimental protocols to enable researchers to determine the precise solubility of this compound in various solvents.

Core Understanding of Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various scientific applications, including drug delivery and formulation. It is intrinsically linked to the molecular structure of the solute and the nature of the solvent. The presence of both a polar carboxylic acid group and a thiomorpholine ring in this compound suggests a nuanced solubility profile, with potential for solubility in both polar and some organic solvents.

Data Presentation: Solubility of Related Morpholine Compounds

To provide a foundational understanding, the following table summarizes the solubility of morpholine, a core structural component of this compound. It is important to note that these values are for guidance and the solubility of this compound will differ due to the presence of the acetic acid moiety.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | Miscible[1][2] |

| Acetone | 20 | Soluble[3] |

| Benzene | 20 | Soluble[3] |

| Diethyl Ether | 20 | Soluble[3] |

| Ethanol | 20 | Soluble[3] |

| Methanol | 20 | Soluble[3] |

| Propylene Glycol | 20 | Soluble[3] |

| Carbon Tetrachloride | 20 | Soluble[3] |

| Aliphatic Hydrocarbons | 20 | Slightly Soluble |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound is achievable through standardized experimental protocols. The shake-flask method is widely regarded as the gold standard for determining thermodynamic (equilibrium) solubility.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents of interest (e.g., water, ethanol, DMSO, acetone)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizing the Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination experiment.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Thiomorpholinoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiomorpholinoacetic acid is a valuable building block in medicinal chemistry and drug development. The incorporation of the thiomorpholine moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its lipophilicity and metabolic stability compared to its morpholine counterpart. This document provides a detailed protocol for the synthesis of this compound from thiomorpholine via N-alkylation with a haloacetic acid derivative. The presented methodology is based on established chemical principles and analogous reactions reported in the scientific literature.

Principle of the Reaction

The synthesis of this compound is achieved through the nucleophilic substitution reaction of thiomorpholine with an ethyl haloacetate, such as ethyl bromoacetate. The secondary amine of the thiomorpholine ring acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate and displacing the halide to form ethyl 2-thiomorpholinoacetate. This intermediate is then subjected to basic hydrolysis to yield the desired this compound.

Experimental Data

The following table summarizes the expected quantitative data for the synthesis of this compound, based on analogous reactions involving morpholine and its derivatives.

| Parameter | Step 1: Ethyl 2-thiomorpholinoacetate | Step 2: this compound |

| Reagents | Thiomorpholine, Ethyl bromoacetate, Triethylamine, Acetonitrile | Ethyl 2-thiomorpholinoacetate, Lithium hydroxide, Tetrahydrofuran/Water |

| Reaction Time | 12-18 hours | 4-6 hours |

| Temperature | Reflux (approx. 82°C) | Room Temperature |

| Expected Yield | 85-95% | 90-98% |

| Purity (by NMR) | >95% | >98% |

| Appearance | Colorless to pale yellow oil | White to off-white solid |

Experimental Protocols

Materials and Reagents

-

Thiomorpholine (C₄H₉NS)

-

Ethyl bromoacetate (C₄H₇BrO₂)

-

Triethylamine (C₆H₁₅N)

-

Acetonitrile (CH₃CN), anhydrous

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

Step 1: Synthesis of Ethyl 2-thiomorpholinoacetate

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiomorpholine (10.3 g, 0.1 mol) and anhydrous acetonitrile (100 mL).

-

To this solution, add triethylamine (12.1 g, 0.12 mol) to act as a base to neutralize the hydrobromic acid formed during the reaction.

-

Slowly add ethyl bromoacetate (18.4 g, 0.11 mol) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the triethylamine hydrobromide salt that has precipitated.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Dissolve the crude oil in ethyl acetate (150 mL) and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-thiomorpholinoacetate as a colorless to pale yellow oil.

Step 2: Synthesis of this compound (Hydrolysis)

-

In a 250 mL round-bottom flask, dissolve the ethyl 2-thiomorpholinoacetate (18.9 g, 0.1 mol) obtained from Step 1 in a mixture of tetrahydrofuran (100 mL) and deionized water (50 mL).

-

To this solution, add lithium hydroxide monohydrate (8.4 g, 0.2 mol) and stir the mixture vigorously at room temperature for 4-6 hours. Monitor the hydrolysis by TLC until the starting ester is no longer visible.

-

Once the reaction is complete, remove the tetrahydrofuran under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.

-

A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration and wash with a small amount of cold deionized water.

-